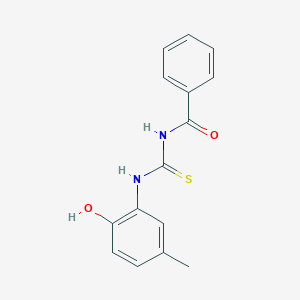

1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

Description

Properties

IUPAC Name |

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-10-7-8-13(18)12(9-10)16-15(20)17-14(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIWZISSHKPOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to deliver field-proven insights into the causality behind the experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Overview: The Rationale and Importance

N-acylthiourea derivatives are a class of compounds of significant interest in medicinal and materials chemistry due to their diverse biological activities—including antibacterial, antifungal, and anticancer properties—and their utility as versatile intermediates in organic synthesis.[1] The target molecule, this compound (CAS No. 429642-03-5), incorporates a benzoyl group and a substituted phenolic moiety, making it a promising scaffold for further chemical elaboration and biological screening.[2][3]

The synthesis strategy detailed herein is a robust and efficient one-pot, two-step procedure. It relies on the in-situ generation of a reactive intermediate, benzoyl isothiocyanate, which is immediately consumed by the desired amine, 2-amino-4-methylphenol. This approach is advantageous as it avoids the isolation of the moisture-sensitive isothiocyanate intermediate.[1]

The Chemical Pathway: A Mechanistic Examination

The synthesis proceeds via two classical organic reactions:

-

Nucleophilic Acyl Substitution: Benzoyl isothiocyanate is formed from the reaction between benzoyl chloride and a thiocyanate salt, typically ammonium thiocyanate (NH₄SCN).[1] The thiocyanate ion (⁻SCN) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride and displacing the chloride leaving group.[1]

-

Nucleophilic Addition: The amino group of 2-amino-4-methylphenol then performs a nucleophilic attack on the central carbon atom of the isothiocyanate group (-N=C=S). This addition reaction forms the thiourea linkage and yields the final product.[4]

The overall reaction can be summarized as follows:

Step 1: C₆H₅COCl + NH₄SCN → C₆H₅CONCS + NH₄Cl Step 2: C₆H₅CONCS + H₂NC₆H₃(CH₃)OH → C₆H₅CONHCSNHC₆H₃(CH₃)OH

The Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful execution of the steps combined with the specified characterization will confirm the identity and purity of the final product.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Moles (equiv.) | Amount | Purity/Notes |

| Ammonium Thiocyanate | NH₄SCN | 76.12 | 1.0 | 7.61 g | ≥98%, anhydrous |

| Benzoyl Chloride | C₆H₅COCl | 140.57 | 1.0 | 14.06 g (11.8 mL) | ≥99% |

| 2-Amino-4-methylphenol | H₂NC₆H₃(CH₃)OH | 123.15 | 1.0 | 12.32 g | ≥98% |

| Acetone | C₃H₆O | 58.08 | - | ~400 mL | Anhydrous (Dry) |

| Ethanol | C₂H₅OH | 46.07 | - | As needed | For recrystallization |

Step-by-Step Synthesis Procedure

Part A: In-Situ Preparation of Benzoyl Isothiocyanate

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of intermediates.

-

Initial Charge: Add ammonium thiocyanate (7.61 g, 0.1 mol) to 150 mL of dry acetone in the flask. Stir the mixture vigorously to dissolve the salt.[5]

-

Reactant Addition: Slowly add benzoyl chloride (11.8 mL, 0.1 mol) to the stirring solution over approximately 30 minutes. The reaction is exothermic, and a white precipitate of ammonium chloride will begin to form.[5]

-

Reaction Completion: After the addition is complete, gently reflux the mixture for 60 minutes to ensure the complete formation of benzoyl isothiocyanate.[1] The resulting mixture will be an orange-red slurry.

-

Cooling: Cool the reaction mixture to room temperature.

Part B: Synthesis of this compound

-

Amine Addition: In a separate beaker, dissolve 2-amino-4-methylphenol (12.32 g, 0.1 mol) in 100 mL of dry acetone.

-

Coupling Reaction: Add the 2-amino-4-methylphenol solution dropwise to the freshly prepared benzoyl isothiocyanate slurry from Part A. The addition should be controlled to manage the exothermic reaction. Stir the mixture at room temperature for 2-3 hours.[4]

-

Precipitation: After the reaction period, pour the reaction mixture into approximately 500 mL of cold water with stirring. A solid precipitate of the crude product will form.

-

Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts and impurities.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C.

Part C: Purification

-

Recrystallization: Purify the crude solid by recrystallization from ethanol.[6] Dissolve the product in a minimum amount of hot ethanol, and if necessary, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Workflow Visualization

Caption: Experimental workflow for the one-pot synthesis of this compound.

Expert Analysis: The Causality Behind the Protocol

-

Choice of Solvent: Dry acetone is the solvent of choice for the initial step for two critical reasons. First, it effectively dissolves both the organic benzoyl chloride and the inorganic ammonium thiocyanate, facilitating a homogenous reaction environment.[1] Second, the byproduct, ammonium chloride, is poorly soluble in acetone, causing it to precipitate out and drive the equilibrium towards the formation of benzoyl isothiocyanate, in accordance with Le Châtelier's principle.[1] The use of anhydrous acetone is crucial to prevent the hydrolysis of benzoyl chloride and the benzoyl isothiocyanate intermediate.[1]

-

In-Situ Generation of Intermediate: Benzoyl isothiocyanate is highly reactive and susceptible to hydrolysis by atmospheric moisture.[1] Isolating it would lead to significant yield loss and the formation of unwanted byproducts. Therefore, preparing it in situ and using it immediately in the subsequent step is the most efficient and practical approach.[1]

-

Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of ethanol is based on the principle of differential solubility: the thiourea product should be sparingly soluble at low temperatures but highly soluble at high temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures. This allows for the selective crystallization of the pure product upon cooling.

-

Protocol Validation through Characterization: The integrity of this protocol is validated by confirming the structure of the final product. Key spectroscopic signatures are expected:

-

FT-IR Spectroscopy: Look for characteristic stretching bands for N-H groups (around 3150-3400 cm⁻¹), a strong C=O (amide) stretch (around 1660-1690 cm⁻¹), and a C=S (thione) stretch (around 1370-1390 cm⁻¹ and 700-750 cm⁻¹).[7][8] The broad O-H stretch from the phenol group would also be present.

-

¹H-NMR Spectroscopy: In a solvent like DMSO-d₆, distinct signals are expected for the N-H protons (typically downfield, δ 11-12 ppm), aromatic protons (δ 6.5-8.0 ppm), the methyl group singlet (around δ 2.2 ppm), and the phenolic O-H proton.[6][7][8]

-

¹³C-NMR Spectroscopy: The most characteristic signals would be for the thione carbon (C=S) at δ ~180 ppm and the carbonyl carbon (C=O) at δ ~170 ppm.[7][9]

-

Conclusion

This guide presents a reliable and well-rationalized protocol for the synthesis of this compound. By understanding the mechanistic principles and the reasoning behind each experimental step, researchers can confidently execute this synthesis, troubleshoot potential issues, and adapt the methodology for related derivatives. The emphasis on in-situ intermediate generation and a robust purification strategy ensures high purity and good yield, providing quality material for subsequent applications in research and development.

References

- Benchchem. (n.d.). Application Notes and Protocols: Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis.

- Guidechem. (n.d.). What is Benzoyl isothiocyanate and how is it synthesized?.

- Google Patents. (n.d.). US3637787A - Method for the preparation of aryl isothiocyanates.

- Popa, M., et al. (n.d.). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PubMed Central.

- ChemicalBook. (n.d.). Benzoyl isothiocyanate synthesis.

- Abosadiya, H. M., et al. (2019). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis)

- ResearchGate. (n.d.). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives | Request PDF.

- ChemicalBook. (n.d.). BENZYL ISOTHIOCYANATE synthesis.

- (2025).

- Raslan, M. A., et al. (2015). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Middle East Journal of Applied Sciences.

- El-Sharkawy, K., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry.

- BLDpharm. (n.d.). 429642-03-5|this compound.

- BioOrganics. (n.d.). This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 429642-03-5|this compound|BLD Pharm [bldpharm.com]

- 3. BioOrganics [bioorganics.biz]

- 4. The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations [scirp.org]

- 5. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 6. curresweb.com [curresweb.com]

- 7. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Chemical properties of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

An In-Depth Technical Guide to the Chemical Properties of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule of Therapeutic Potential

This compound is a synthetic organic compound belonging to the N,N'-disubstituted thiourea class. Molecules within this family are distinguished by a core thiocarbonyl group flanked by two nitrogen atoms, which are in turn substituted with various functional groups. The structural motif of benzoylthioureas, in particular, has garnered significant attention in medicinal chemistry due to the broad and potent biological activities exhibited by its derivatives, including antimicrobial, anticancer, and antiviral properties.[1][2][3]

The title compound integrates three key pharmacophoric features: a benzoyl group, a central thiourea linkage, and a substituted phenolic ring (2-hydroxy-5-methylphenyl). This specific combination of functionalities suggests a high potential for complex biological interactions, primarily through hydrogen bonding, metal chelation, and hydrophobic interactions. This guide provides a comprehensive overview of its chemical synthesis, structural characteristics, and physicochemical properties, offering foundational knowledge for its exploration in drug discovery and development.

Molecular Synthesis and Structural Elucidation

The synthesis of this compound is a direct and efficient process, typically achieved through a two-step, one-pot reaction. This method leverages the well-established reactivity of isothiocyanates with primary amines.[4]

Causality of Experimental Design: The synthesis relies on the generation of a highly reactive benzoyl isothiocyanate intermediate. This electrophilic species is formed by the nucleophilic attack of a thiocyanate salt on benzoyl chloride.[4][5] The intermediate is typically not isolated due to its sensitivity to hydrolysis and is used in situ.[4] The subsequent and final step involves the nucleophilic addition of the primary amine, 2-amino-5-methylphenol, to the central carbon of the isothiocyanate group, yielding the target thiourea derivative. Acetone is a preferred solvent as it effectively dissolves the organic reactants while allowing the inorganic salt byproduct (e.g., ammonium chloride) to precipitate, simplifying the initial workup.[4]

Experimental Protocol: Synthesis

Materials:

-

Benzoyl chloride

-

Ammonium thiocyanate (NH₄SCN)

-

Dry Acetone (Anhydrous)

-

Distilled water

Procedure:

-

Preparation of Benzoyl Isothiocyanate (in situ): In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.0 eq.) in dry acetone.

-

To this stirring solution, add benzoyl chloride (1.0 eq.) dropwise over 15-20 minutes. The reaction is exothermic, and a white precipitate of ammonium chloride will form.[4]

-

After the addition is complete, gently reflux the mixture for 30-60 minutes to ensure the complete formation of the benzoyl isothiocyanate intermediate.[4]

-

Cool the reaction mixture to room temperature. The resulting suspension containing the benzoyl isothiocyanate intermediate is used directly in the next step.

-

Formation of the Thiourea Derivative: In a separate flask, dissolve 2-amino-5-methylphenol (1.0 eq.) in dry acetone.

-

Add the solution of 2-amino-5-methylphenol dropwise to the stirred suspension of benzoyl isothiocyanate.

-

Stir the resulting mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, pour the reaction mixture into a beaker of cold distilled water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining inorganic salts.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain the purified this compound.

Molecular Structure and Conformation

While a specific crystal structure for the title compound is not publicly available, extensive crystallographic data on analogous benzoylthiourea derivatives allow for a highly accurate prediction of its key structural features.[8][9][10]

-

Thione Tautomer: The molecule exists predominantly in the thione (C=S) tautomeric form, not the thiol (C-SH) form.[10]

-

Intramolecular Hydrogen Bonding: A critical stabilizing feature is the formation of a pseudo-six-membered ring via a strong intramolecular hydrogen bond between the amide proton (N-H) and the benzoyl carbonyl oxygen (C=O).[9][10] This interaction imparts significant conformational rigidity to the molecule's core.

-

Planarity and Dihedral Angles: The central thiourea fragment is typically planar.[8] The benzoyl and the 2-hydroxy-5-methylphenyl rings are themselves planar but are oriented at a dihedral angle to each other.[9]

-

Bond Characteristics: The structure exhibits typical double-bond character for C=S (~1.67 Å) and C=O (~1.23 Å) groups, with shortened C-N bond lengths (~1.35-1.39 Å) indicating partial double-bond character due to electron delocalization.[10]

Diagram: Chemical Structure of the Title Compound

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

The identity and purity of the synthesized compound are confirmed through a combination of physicochemical measurements and spectroscopic analysis.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 429642-03-5 | [11][12] |

| Molecular Formula | C₁₅H₁₄N₂O₂S | [11] |

| Molecular Weight | 286.35 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | General Observation |

| Purity | >98% (Typical for commercial samples) | [11] |

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming the presence of key functional groups and the overall structural integrity. The data presented below are predicted based on characteristic values for this class of compounds.[13][14][15]

Table 2: Predicted Spectroscopic Data

| Technique | Functional Group | Characteristic Signal |

| FTIR (cm⁻¹) | O-H (Phenol), N-H (Amide) | ~3350-3200 (Broad) |

| C-H (Aromatic) | ~3100-3000 | |

| C=O (Amide I) | ~1670-1650 | |

| C=C (Aromatic) | ~1600, ~1510 | |

| C-N Stretch | ~1350-1330 | |

| C=S Stretch | ~800-750 | |

| ¹H NMR (ppm) | N-H (Amide) | 12.5-11.5 (s, 1H), 10.0-9.5 (s, 1H) |

| O-H (Phenol) | 9.5-9.0 (s, 1H, exchangeable with D₂O) | |

| Aromatic Protons | 8.2-6.8 (m, 8H) | |

| -CH₃ (Methyl) | ~2.3 (s, 3H) | |

| ¹³C NMR (ppm) | C=S (Thione) | ~181 |

| C=O (Carbonyl) | ~169 | |

| Aromatic Carbons | 155-115 | |

| -CH₃ (Methyl) | ~21 | |

| Mass Spec (m/z) | Molecular Ion [M]⁺ | 286.08 |

Diagram: General Synthesis and Characterization Workflow

Caption: Standard workflow for the synthesis and analysis of the title compound.

Potential Biological Activities and Mechanistic Insights

While direct biological studies on this compound are limited, the extensive body of research on structurally related benzoylthiourea derivatives provides a strong basis for hypothesizing its potential therapeutic applications, particularly in oncology and infectious diseases.[1][3][16]

Anticancer Activity

Thiourea derivatives are recognized for their potent cytotoxic effects against various cancer cell lines.[17] The proposed mechanisms are often multifactorial.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[2] Research on analogous compounds suggests that they can trigger the intrinsic apoptosis pathway, which is mediated by mitochondria. This involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c and subsequent activation of caspase cascades that execute cell death.[2][17]

-

Cell Cycle Arrest: These compounds can halt cancer cell proliferation by arresting the cell cycle, often at the G1/S or G2/M checkpoints, thereby preventing DNA replication and cell division.[2]

-

Enzyme Inhibition: Certain thiourea derivatives have demonstrated inhibitory activity against key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[18][19]

Diagram: Hypothesized Intrinsic Apoptosis Pathway

Caption: Hypothesized intrinsic apoptosis pathway induced by benzoylthiourea analogs.[2]

Antimicrobial Activity

Many thiourea derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[1] The mechanism often involves the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to a bactericidal effect.[1] The presence of the phenolic hydroxyl group and the thiocarbonyl sulfur atom also suggests potential for metal chelation, which could disrupt essential metallic cofactors in microbial enzymes.

Conclusion and Future Outlook

This compound is a molecule with a well-defined chemical structure that can be synthesized through robust and high-yielding protocols. Its key features—a rigid, hydrogen-bonded core, and multiple functional groups capable of diverse molecular interactions—make it a compelling candidate for further investigation. Based on strong evidence from analogous compounds, its potential as an anticancer or antimicrobial agent is significant. Future research should focus on the empirical validation of its biological activities, elucidation of its precise mechanisms of action, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

-

Pop, O., M. C. Chifiriuc, O. T. Olaru, et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 26(11), 3338. Available from: [Link]

-

Yelekçi, K., E. E. Oruç, S. A. Kara, et al. (2018). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PeerJ, 6, e4783. Available from: [Link]

-

de Souza, T. B., C. R. de Souza, V. F. da Silva, et al. (2020). Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms. Letters in Applied Microbiology, 71(6), 645-651. Available from: [Link]

-

Binzet, G., S. Gümüş, B. B. Baykal, et al. (2009). Synthesis, characterization, and antimicrobial activity of new benzoylthiourea ligands. Central European Journal of Chemistry, 7(3), 496-501. Available from: [Link]

-

Semantic Scholar (n.d.). Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms. Available from: [Link]

-

Al-Majedy, Y. K., I. K. Al-Amiery, A. A. Kadhum, et al. (2017). Reactivity and diverse synthetic applications of acyl isothiocyanates. ARKIVOC, 2017(4), 1-36. Available from: [Link]

-

Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-68. Available from: [Link]

-

Singh, T., A. K. Sharma, G. S. Singh. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry, 9(S2), S1508-S1511. Available from: [Link]

-

Sír, M., M. Pour, M. Dejmkova, et al. (2012). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Journal of Molecular Sciences, 13(8), 10076-10088. Available from: [Link]

-

ResearchGate (n.d.). Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... Available from: [Link]

-

Yamin, B. M., M. S. M. Yusof, S. W. Ng. (2010). 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea. Acta Crystallographica Section E, 66(12), o3182. Available from: [Link]

-

Yamin, B. M., M. S. M. Yusof, S. W. Ng. (2010). 1-Benzoyl-3-(4-hydroxyphenyl)thiourea. Acta Crystallographica Section E, 66(12), o3181. Available from: [Link]

- Google Patents (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

-

Rauf, M. K., A. Badshah, M. Bolte. (2009). 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. Acta Crystallographica Section E, 65(11), o2819. Available from: [Link]

-

Al-gharib, M. S., N. S. Abdul-Kadir, B. M. Yamin. (2020). SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA. Egyptian Journal of Chemistry, 63(2), 419-429. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). Benzoylthiourea. PubChem Compound Database. Available from: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE (2020). Synthesis of Isothiocyanates: A Review. An International e-Journal, 1(1). Available from: [Link]

- Google Patents (n.d.). US3637787A - Method for the preparation of aryl isothiocyanates.

-

Egyptian Journal of Chemistry (2020). SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA. 63(2), 419-429. Available from: [Link]

-

Ali, A. M., H. S. M. Zguir, S. F. El-iraqi, et al. (2021). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCrData, 6(11), x211181. Available from: [Link]

-

Research Square (2021). Molecular and Crystal Structure of 1-(2-chloro)-Benzoyl-3-(4-methylphenyl) Thiourea. Available from: [Link]

-

Riela, S., C. Tripisciano, F. D'Anna. (2021). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 26(23), 7118. Available from: [Link]

-

ResearchGate (n.d.). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. Available from: [Link]

-

ResearchGate (n.d.). 1H-NMR spectra of the thiourea derivatives. Available from: [Link]

-

Abbas, S. Y., A. M. El-masry, A. A. El-sayed. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. Available from: [Link]

-

BioOrganics (n.d.). This compound. Available from: [Link]

-

Rollando, R., A. T. N. Sari, A. D. Puspitasari, et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Scientific Reports, 10(1), 16905. Available from: [Link]

-

ResearchGate (n.d.). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents. Available from: [Link]

-

Al-Mokyna, F. H., A. M. Al-Dhfyan, S. S. Al-Otaibi. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available from: [Link]

-

ResearchGate (n.d.). Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

-

Academia.edu (n.d.). SYNTHESIS AND CHARACTERIZATION OF BENZOYL THIOUREA (THIOSEMICARBAZONE) DERIVATIVE AND ITS FE. Available from: [Link]

-

Stana, A., M. E. Stanc, A. P. L. Gorgan, et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11682. Available from: [Link]

-

TSI Journals (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Trade Science Inc. Available from: [Link]

-

Semantic Scholar (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]

-

ResearchGate (n.d.). FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. Available from: [Link]

-

Wiley Online Library (n.d.). 1-Benzoyl-3-(m-methoxyphenyl)-2-thiourea - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

MDPI (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5433. Available from: [Link]

Sources

- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Benzoyl-3-(4-hydroxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BioOrganics [bioorganics.biz]

- 12. This compound | 429642-03-5 [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea: A Comprehensive Analysis

Introduction: The Significance of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

This compound belongs to the versatile class of N,N'-disubstituted thioureas, which are of significant interest in medicinal chemistry and materials science. These molecules are characterized by a central thiourea core flanked by a benzoyl group and a substituted phenyl ring. The presence of multiple functional groups, including the amide, thioamide, hydroxyl, and aromatic moieties, endows these compounds with a rich chemical profile, making them attractive candidates for drug development, particularly in the search for novel antimicrobial and anticancer agents.

The specific substitution pattern of the title compound, featuring a hydroxyl and a methyl group on the phenyl ring, is anticipated to modulate its electronic properties, solubility, and biological activity. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships. This guide provides a detailed exploration of the expected spectroscopic data for this compound, offering insights into the underlying principles of spectral interpretation for this important class of molecules.

Molecular Structure and Conformation

The molecular structure of this compound is presented below. A key feature of benzoylthiourea derivatives is the potential for intramolecular hydrogen bonding between the N-H proton of the thiourea moiety and the carbonyl oxygen of the benzoyl group, which influences the molecule's conformation and spectroscopic properties.

Caption: Molecular structure of this compound.

Synthesis and Spectroscopic Sample Preparation

General Synthesis Protocol

The synthesis of this compound typically involves a two-step one-pot reaction. First, benzoyl isothiocyanate is generated in situ from the reaction of benzoyl chloride with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in a suitable solvent like acetone. Subsequently, 2-amino-4-methylphenol is added to the reaction mixture, which reacts with the benzoyl isothiocyanate to yield the final product.

Caption: General synthesis workflow for this compound.

Sample Preparation for Spectroscopic Analysis

-

FT-IR Spectroscopy: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

UV-Vis Spectroscopy: A dilute solution of the compound is prepared in a suitable UV-transparent solvent, such as ethanol or acetonitrile.

-

NMR Spectroscopy: The compound is dissolved in a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.

Spectroscopic Data and Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic vibrational frequencies for this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400 - 3200 | O-H Stretch (phenolic) | -OH | Broad, Medium |

| 3200 - 3100 | N-H Stretch (amide & thioamide) | -NH- | Medium to Strong |

| 3100 - 3000 | C-H Stretch (aromatic) | Ar-H | Medium to Weak |

| 2950 - 2850 | C-H Stretch (aliphatic) | -CH₃ | Weak |

| 1680 - 1650 | C=O Stretch (amide I) | Benzoyl C=O | Strong |

| 1600 - 1450 | C=C Stretch (aromatic) | Aromatic Rings | Medium to Strong |

| 1550 - 1510 | N-H Bend (amide II) | -NH- | Medium |

| 1350 - 1250 | C-N Stretch | Thiourea & Amide | Medium to Strong |

| 1200 - 1100 | C=S Stretch | Thioamide | Medium |

| 850 - 750 | C-H Bend (out-of-plane) | Aromatic Rings | Strong |

Expert Interpretation: The FT-IR spectrum is expected to be dominated by a strong absorption band in the region of 1680-1650 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the benzoyl group. The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the phenolic O-H stretch, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the amide and thioamide groups are expected to appear as one or two bands in the 3200-3100 cm⁻¹ range. The C=S stretching vibration, a key marker for the thiourea moiety, is anticipated to be in the 1200-1100 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the spectrum is expected to show absorptions arising from π → π* and n → π* transitions in the aromatic rings and the conjugated system of the benzoylthiourea core.

| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~ 250 - 280 | π → π | Benzoyl and Phenyl Rings |

| ~ 300 - 340 | π → π and n → π* | Conjugated Benzoylthiourea System |

Expert Interpretation: The UV-Vis spectrum will likely display two main absorption bands. The higher energy band, around 250-280 nm, can be attributed to the π → π* transitions within the isolated aromatic rings. A lower energy, broader band is expected in the 300-340 nm region, resulting from the extended conjugation of the benzoylthiourea system and possible n → π* transitions of the carbonyl and thiocarbonyl groups. The position and intensity of these bands are sensitive to the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts are presented below (based on a DMSO-d₆ solvent).

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 11.5 - 11.0 | Singlet | 1H | -C(=O)NH- |

| ~ 10.0 - 9.5 | Singlet | 1H | Phenolic -OH |

| ~ 9.5 - 9.0 | Singlet | 1H | -C(=S)NH- |

| ~ 8.0 - 7.8 | Multiplet | 2H | Aromatic H (ortho to C=O) |

| ~ 7.7 - 7.4 | Multiplet | 3H | Aromatic H (meta and para to C=O) |

| ~ 7.2 - 6.8 | Multiplet | 3H | Aromatic H (hydroxymethylphenyl ring) |

| ~ 2.3 | Singlet | 3H | -CH₃ |

Expert Interpretation: The ¹H NMR spectrum is expected to show three distinct downfield singlets corresponding to the two N-H protons and the phenolic O-H proton. The protons on the benzoyl ring will likely appear as multiplets in the aromatic region (δ 7.4-8.0 ppm). The three protons on the 2-hydroxy-5-methylphenyl ring are also expected in the aromatic region, but at slightly higher field due to the electron-donating effects of the hydroxyl and methyl groups. A characteristic singlet for the methyl group protons should be observed around 2.3 ppm. The exact chemical shifts of the N-H and O-H protons can be highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 180 - 175 | C=S | Thiourea Carbonyl |

| ~ 170 - 165 | C=O | Benzoyl Carbonyl |

| ~ 155 - 150 | Aromatic C-O | Carbon attached to -OH |

| ~ 140 - 120 | Aromatic C & C-H | Benzoyl and Phenyl Rings |

| ~ 21 - 19 | -CH₃ | Methyl Carbon |

Expert Interpretation: The most downfield signal in the ¹³C NMR spectrum is expected to be the thiocarbonyl carbon (C=S) at around 180-175 ppm. The carbonyl carbon (C=O) of the benzoyl group should appear in the 170-165 ppm region. The aromatic region (155-120 ppm) will contain signals for all the carbons of the two phenyl rings. The carbon attached to the hydroxyl group is expected to be the most downfield among the phenyl carbons due to the deshielding effect of the oxygen atom. The methyl carbon will give a signal at a high field, around 21-19 ppm.

Conclusion

The spectroscopic data for this compound, as predicted from the analysis of related compounds, provides a comprehensive fingerprint for its structural identification and characterization. The combination of FT-IR, UV-Vis, and NMR spectroscopy allows for the unambiguous confirmation of its functional groups, electronic structure, and carbon-hydrogen framework. This guide serves as a valuable resource for researchers working with this class of compounds, aiding in synthesis, purification, and further investigation into their promising biological and material properties. It is important to re-emphasize that the data presented herein is predictive and awaits experimental verification.

References

General references for spectroscopic data of benzoylthiourea derivatives:

-

Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Malaysian Journal of Chemistry, 2011, 13(1), 043-048. [Link]

-

Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 1266-1279. [Link]

-

Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. Journal of Molecular Structure, 2019, 1194, 48-56. [Link]

-

1-Benzoyl-3-(4-hydroxyphenyl)thiourea. Acta Crystallographica Section E, 2010, 66(12), o3181. [Link]

-

1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. Acta Crystallographica Section E, 2011, 67(1), o119. [Link]

An In-Depth Technical Guide to the Anticipated Crystal Structure of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anticipated crystal structure of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound (CAS 429642-03-5) is not publicly available in crystallographic databases as of the latest search, this document leverages extensive data from closely related, structurally determined benzoylthiourea derivatives to construct a detailed and predictive analysis. By examining established structural motifs, intermolecular interactions, and synthetic methodologies from analogous compounds, we can delineate a robust model of its solid-state architecture and functional implications.

Introduction: The Significance of Benzoylthiourea Derivatives

Benzoylthiourea derivatives are a versatile class of organic compounds characterized by a central thiourea core flanked by a benzoyl group and a substituted aryl moiety. This structural framework imparts a rich chemical profile, making them valuable precursors in organic synthesis and potent pharmacophores in drug discovery.[1] Their biological activities are diverse, with demonstrated efficacy as antibacterial, antifungal, antiviral, and anticancer agents.[2] The presence of multiple hydrogen bond donors and acceptors, coupled with the conformational flexibility of the molecular backbone, allows for specific and strong interactions with biological targets. Understanding the three-dimensional structure of these molecules is paramount to elucidating their mechanism of action and designing more potent and selective therapeutic agents.

Synthetic Protocol and Spectroscopic Characterization

The synthesis of this compound is expected to follow a well-established synthetic route for N,N'-disubstituted thioureas. The protocol outlined below is a self-validating system, with each step designed to ensure high purity and yield, which are prerequisites for successful crystallization.

Experimental Protocol: Synthesis

A common and efficient method for the synthesis of benzoylthiourea derivatives involves the reaction of a benzoyl isothiocyanate with an appropriate amine.[3]

Step 1: Formation of Benzoyl Isothiocyanate Benzoyl chloride is reacted with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an anhydrous solvent like acetone. The reaction proceeds via a nucleophilic acyl substitution, yielding benzoyl isothiocyanate.

Step 2: Condensation with 2-Amino-4-methylphenol The freshly prepared benzoyl isothiocyanate is then treated with 2-amino-4-methylphenol in the same reaction vessel. The amine nitrogen of the aminophenol acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This addition reaction forms the desired this compound.

Step 3: Purification and Crystallization The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/dichloromethane mixture.[4] Slow evaporation of the solvent is a common technique to obtain single crystals suitable for X-ray diffraction.

Diagrammatic Representation of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Anticipated Spectroscopic Data

Based on data from analogous compounds, the following spectroscopic characteristics are expected:

-

FT-IR (cm⁻¹): Characteristic peaks for N-H stretching (around 3200-3400), C=O stretching (around 1650-1680), and C=S stretching (around 1200-1250).[4]

-

¹H NMR (ppm): Resonances for the aromatic protons, a singlet for the methyl group, and distinct signals for the N-H protons, which may be broadened due to exchange. The phenolic -OH proton will also be present.

-

¹³C NMR (ppm): Signals corresponding to the carbonyl carbon (around 165-170), the thiocarbonyl carbon (around 180), and the various aromatic and methyl carbons.

Predicted Molecular and Crystal Structure

The molecular geometry and crystal packing of this compound can be reliably predicted by analyzing the crystal structures of similar molecules.

Molecular Conformation and Intramolecular Interactions

A hallmark of benzoylthiourea crystal structures is the formation of a pseudo-six-membered ring through an intramolecular hydrogen bond between the benzoyl oxygen and the adjacent N-H proton (N-H···O).[1][4][5][6] This interaction is a dominant feature that stabilizes the conformation of the molecule, leading to a high degree of planarity in the central C₂N₂OS moiety.[4]

The molecule is expected to adopt a conformation where the thione (C=S) and ketone (C=O) groups are in a syn-anti configuration with respect to the thiourea C-N bonds.[5] The dihedral angle between the benzoyl ring and the 2-hydroxy-5-methylphenyl ring is anticipated to be significant, likely in the range of 30-50 degrees, as observed in related structures.[1][5]

The presence of the ortho-hydroxyl group on the phenyl ring introduces the possibility of an additional intramolecular hydrogen bond with the thiourea sulfur atom (O-H···S) or the other N-H group, which could further influence the overall conformation.

Diagram of Predicted Intramolecular Hydrogen Bonding

Sources

- 1. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Benzoyl-1-(2-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Benzoyl-3-(4-hydroxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biological activity of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

An In-Depth Technical Guide to the Predicted Biological Activity and Research Trajectory of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

Executive Summary

This compound (CAS 429642-03-5) is a derivative of the versatile benzoylthiourea scaffold, a class of compounds renowned for a wide spectrum of biological activities.[1] While direct research on this specific molecule is nascent, extensive data on its structural analogues provide a strong foundation for predicting its therapeutic potential. This guide, intended for researchers and drug development professionals, synthesizes the existing body of knowledge on related compounds to construct a predictive framework for its biological activity. We will explore the probable antimicrobial, anticancer, and antioxidant properties of the title compound. This document outlines detailed experimental protocols for validation, discusses potential mechanisms of action, and provides insights into structure-activity relationships, thereby serving as a comprehensive roadmap for future investigation.

Introduction to the Benzoylthiourea Scaffold

Thiourea derivatives have long been a subject of intense scientific interest due to their diverse pharmacological applications, including antibacterial, anticancer, antioxidant, and antiviral activities.[1][2] The N,N'-disubstituted benzoylthiourea core, characterized by the formula R-C(=O)-NH-C(=S)-NH-R', is a particularly privileged scaffold in medicinal chemistry. Its biological versatility stems from several key structural features:

-

The Thiourea Moiety (-NH-C(=S)-NH-): The presence of both sulfur and nitrogen atoms allows for multiple binding modes, including hydrogen bonding and coordination with metal ions in metalloenzymes.[3] The thione (C=S) group is crucial for many of the observed biological effects.[4]

-

The Benzoyl Group (C₆H₅-C=O-): This aromatic acyl group contributes to the molecule's overall lipophilicity and can engage in π-π stacking and hydrophobic interactions with biological targets.

-

Substituted Phenyl Ring: The nature and position of substituents on the second phenyl ring (the 'R' group) critically modulate the compound's electronic properties, steric profile, and, consequently, its biological activity and target specificity.[4]

The title compound, this compound, incorporates a 2-hydroxy and a 5-methyl substituent. The ortho-hydroxy group is of particular interest as it can form strong intramolecular hydrogen bonds and act as a chelating agent, potentially influencing the compound's conformation and interaction with molecular targets.[5]

Synthesis and Characterization

The synthesis of benzoylthiourea derivatives is a well-established and efficient process, typically achieved through the reaction of an in situ generated benzoyl isothiocyanate with a primary amine.

Proposed Synthetic Pathway

The synthesis of this compound can be reliably achieved via a one-pot reaction. The causality behind this choice is efficiency and yield; generating the reactive isothiocyanate intermediate in the same vessel as the amine coupling partner minimizes intermediate isolation steps and potential degradation.

Protocol:

-

Step 1: Formation of Benzoyl Isothiocyanate. To a solution of ammonium thiocyanate or potassium thiocyanate (1.1 equivalents) in dry acetone, add benzoyl chloride (1.0 equivalent) dropwise.

-

Step 2: In Situ Reaction. Reflux the mixture for 1-2 hours.[6] During this stage, the benzoyl chloride reacts with the thiocyanate salt to form the highly reactive benzoyl isothiocyanate intermediate. The choice of acetone as a solvent is critical as it solubilizes the reactants and is suitable for the reflux temperature required.

-

Step 3: Amine Coupling. To the same reaction mixture, add a solution of 2-amino-4-methylphenol (1.0 equivalent) in dry acetone dropwise.

-

Step 4: Product Formation. Continue refluxing the mixture for an additional 4-6 hours until the reaction is complete (monitored by Thin Layer Chromatography).[2] The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate to form the thiourea linkage.

-

Step 5: Isolation and Purification. Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol to yield the final product.[3]

Workflow Diagram: Synthesis

Caption: One-pot synthesis workflow for the target compound.

Physicochemical Properties & Characterization

-

Molecular Formula: C₁₅H₁₄N₂O₂S[7]

-

Molecular Weight: 327.23 g/mol [7]

-

Characterization: The structure of the synthesized compound must be unequivocally confirmed using standard spectroscopic techniques.

-

FT-IR: Expected to show characteristic peaks for N-H stretching (3300-3400 cm⁻¹), C=O stretching (1640-1670 cm⁻¹), and C=S stretching (700-750 cm⁻¹).[8]

-

¹H-NMR: Will reveal distinct signals for aromatic protons, the methyl group protons, the phenolic -OH proton, and the two N-H protons, confirming the connectivity.

-

¹³C-NMR: Will show characteristic peaks for the thiocarbonyl (C=S) carbon (typically >180 ppm) and the carbonyl (C=O) carbon (~165-170 ppm).[9]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Hypothesized Biological Activities & Proposed Experimental Validation

Based on the extensive literature for this class of compounds, we hypothesize that this compound will exhibit significant antimicrobial, anticancer, and antioxidant activities.

Antimicrobial Activity

Rationale: Thiourea derivatives are well-documented antimicrobial agents, effective against a range of pathogens.[1] The proposed mechanism often involves the inhibition of crucial bacterial enzymes like DNA gyrase, which is essential for DNA replication.[4] The lipophilic nature of the benzoyl and phenyl groups facilitates passage through the bacterial cell membrane, while the thiourea core interacts with the target enzyme.[4]

Proposed Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in 96-well microtiter plates using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) to a concentration of ~5 x 10⁵ CFU/mL and add it to each well.

-

Controls: Include a positive control (bacteria with a known antibiotic, e.g., Ciprofloxacin), a negative control (bacteria with no compound), and a sterility control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data for Benzoylthiourea Analogues

| Compound Analogue | Target Organism | MIC (µg/mL) | Reference |

| 1-Benzoyl-3-(2-hydroxyphenyl)thiourea | S. aureus, E. coli | 25–50 | [5] |

| 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea | S. aureus, E. coli | 12.5–25 | [5] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas | S. aureus | 32 | [10] |

Anticancer & Cytotoxic Potential

Rationale: A primary mechanism by which thiourea derivatives exert anticancer effects is through the induction of apoptosis (programmed cell death), often via the intrinsic (mitochondrial) pathway.[11] Furthermore, related compounds have been shown to inhibit key oncogenic protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are critical for cancer cell proliferation and survival.[12][13]

Proposed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[14]

Hypothesized Apoptosis Signaling Pathway

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Comparative Data for Benzoylthiourea Analogues

| Compound Analogue | Cell Line | IC₅₀ (µM) | Reference |

| N¹,N³-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | [15] |

| N¹,N³-disubstituted-thiosemicarbazone | HepG2 (Liver) | 1.74 | [15] |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast) | 640 (0.64 mM) | [12] |

| 1-benzoyl-3-methyl thiourea derivatives | HeLa (Cervical) | 160–383 µg/mL | [14] |

Antioxidant Capacity

Rationale: Thiourea derivatives are known scavengers of free radicals.[16] Their antioxidant activity is often attributed to the ability of the N-H groups to donate a hydrogen atom, neutralizing reactive oxygen species (ROS) in a Hydrogen Atom Transfer (HAT) mechanism.[16] This is a crucial property, as oxidative stress is implicated in numerous diseases.

Proposed Protocol: DPPH Free Radical Scavenging Assay

-

Preparation: Prepare various concentrations of the test compound in methanol. Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction: Mix the compound solutions with the DPPH solution. The deep violet color of the DPPH radical will fade upon reduction by the antioxidant.

-

Incubation: Allow the reaction to proceed in the dark at room temperature for 30 minutes.[9]

-

Measurement: Measure the absorbance of the solutions at ~517 nm. Ascorbic acid is used as a standard positive control.

-

Calculation: Calculate the percentage of radical scavenging activity. The concentration that scavenges 50% of the DPPH radicals (IC₅₀) is determined.

Antioxidant Mechanism Diagram

Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.

Structure-Activity Relationship (SAR) Insights

The specific substituents on the phenyl ring of this compound are predicted to significantly influence its biological profile:

-

2-Hydroxy Group: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the thiocarbonyl sulfur or carbonyl oxygen. This can lock the molecule into a more planar conformation, which may enhance its binding affinity to flat receptor sites. This group also provides a potential metal chelation site, which can be crucial for inhibiting metalloenzymes.[5]

-

5-Methyl Group: This is a weakly electron-donating group that increases the lipophilicity of the molecule. Enhanced lipophilicity can improve cell membrane permeability, potentially leading to better bioavailability and increased intracellular concentration, which could boost both antimicrobial and anticancer activity.

Compared to analogues with electron-withdrawing groups like halogens (which often show potent activity), the electron-donating nature of the hydroxyl and methyl groups may modulate the target specificity and overall potency, making experimental validation essential.[4][5]

Summary and Future Directions

This compound emerges as a promising candidate for drug discovery, backed by a wealth of data from structurally related compounds. The proposed research trajectory involves a systematic evaluation of its biological activities, beginning with the foundational screening assays detailed in this guide.

Future work should focus on:

-

Broad-Spectrum Screening: Confirming the predicted antimicrobial, anticancer, and antioxidant activities using the outlined protocols.

-

Mechanistic Elucidation: If significant activity is confirmed, further studies such as Western blotting for apoptosis markers, specific enzyme inhibition assays (e.g., DNA gyrase, EGFR kinase), and cell cycle analysis should be performed.

-

In Vivo Studies: Promising candidates from in vitro studies should be advanced to animal models to evaluate efficacy, pharmacokinetics, and toxicity.

-

Analogue Synthesis: Synthesizing a small library of related compounds by modifying the substituents on both phenyl rings will further elucidate the structure-activity relationships and help optimize for potency and selectivity.

This structured approach will enable a thorough and efficient exploration of the therapeutic potential of this specific benzoylthiourea derivative.

References

- SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA. (2025). INTERNATIONAL JOURNAL OF APPLIED AND EXPERIMENTAL BIOLOGY AND CHEMISTRY, 1(1).

- Potential Therapeutic Targets of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea: A Technical Guide. (n.d.). Benchchem.

-

Cojocaru, C., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 26(15), 4488. Retrieved from [Link]

-

Lestari, A., et al. (2022). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Research Journal of Pharmacy and Technology, 15(10), 4415-4421. Retrieved from [Link]

-

Ruswanto, et al. (2015). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl thiourea Derivatives. Procedia Chemistry, 17, 157-161. Retrieved from [Link]

-

Halim, N. I. M., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. E-Journal of Chemistry, 8(4), 1699-1705. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2020). A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac-[Re(CO)3]+ core. Journal of Saudi Chemical Society, 24(11), 868-876. Retrieved from [Link]

-

Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. Retrieved from [Link]

-

Abosadiya, H. M. A. (2025). SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA. ResearchGate. Retrieved from [Link]

-

Siswandono, et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Journal of Basic and Clinical Physiology and Pharmacology, 31(6). Retrieved from [Link]

-

Wang, B., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305-13. Retrieved from [Link]

-

Le, T. H. D., et al. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Computational and Theoretical Chemistry, 1202, 113320. Retrieved from [Link]

-

Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Proceedings of International Conference on Applied Innovation in IT, 13(2), 653-666. Retrieved from [Link]

-

Bouider, N., et al. (2025). Synthesis and Exploration of Antibacterial Activity, Molecular Docking, and DFT Studies of Some Benzothiazole–Urea(Thiourea) Hybrid Compounds. ChemistrySelect. Retrieved from [Link]

-

This compound. (n.d.). BioOrganics. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 481-508. Retrieved from [Link]

-

Al-Jibouri, M. N. A. (2015). Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. Retrieved from [Link]

-

Popiolek, R., & Pitucha, M. (2017). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 22(12), 2217. Retrieved from [Link]

-

Bădiceanu, C. V., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Antibiotics, 12(11), 1629. Retrieved from [Link]

-

Rauf, M. K., et al. (2009). 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2796. Retrieved from [Link]

-

Limban, C., et al. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 567-580. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. DSpace-CRIS [zora.uzh.ch]

- 7. BioOrganics [bioorganics.biz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

Mechanism of action of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

An In-Depth Technical Guide to the Mechanism of Action of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic molecule belonging to the versatile class of thiourea derivatives. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon extensive research on its structural analogs. The primary hypothesized mechanisms involve the inhibition of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER-2), leading to the induction of apoptosis. Additionally, its antimicrobial effects are likely mediated through the inhibition of essential bacterial enzymes like DNA gyrase. This document synthesizes available data to elucidate the therapeutic potential of this compound, offering insights into its structure-activity relationships and providing detailed experimental protocols for its evaluation.

Introduction

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, a scaffold that allows for diverse chemical modifications. This structural flexibility has led to the development of a wide array of derivatives with significant biological activities. The incorporation of a benzoyl group and substituted phenyl rings, as seen in this compound, has been shown to be a promising strategy for enhancing therapeutic efficacy. The presence of the hydroxyl and methyl groups on the phenyl ring is anticipated to influence the compound's lipophilicity and electronic properties, which in turn can affect its interaction with biological targets[1]. This guide will delve into the molecular mechanisms that are believed to underpin the anticancer and antimicrobial activities of this compound, based on evidence from closely related analogs.

Synthesis and Characterization

The synthesis of this compound typically follows a well-established procedure for the formation of N,N'-disubstituted thioureas. The general approach involves the reaction of a substituted benzoyl isothiocyanate with a primary amine.

General Synthesis Protocol

A common synthetic route involves the following steps:

-

Formation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a suitable solvent like acetone. This reaction proceeds via a nucleophilic acyl substitution to form the benzoyl isothiocyanate intermediate.

-

Reaction with Amine: The appropriate primary amine, in this case, 2-amino-4-methylphenol, is then added to the reaction mixture containing the in situ generated benzoyl isothiocyanate.

-

Product Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the this compound product.

-

Purification: The resulting solid product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final compound.

The structure of the synthesized compound is typically confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS)[2][3][4].

Anticancer Mechanism of Action

While direct studies on this compound are limited, extensive research on analogous benzoylthiourea derivatives provides strong evidence for a multi-faceted anticancer mechanism.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mode of anticancer activity for many thiourea derivatives is the inhibition of receptor tyrosine kinases, particularly EGFR and HER-2[5][6][7]. These receptors are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and metastasis.

-

EGFR and HER-2 Inhibition: Benzoylthiourea derivatives have been shown to act as potential inhibitors of EGFR and HER-2, leading to high antiproliferative activity against cancer cell lines such as MCF-7 (human breast adenocarcinoma)[5][6]. The thiourea scaffold can interact with the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways.

Induction of Apoptosis

A key consequence of inhibiting critical survival pathways is the induction of programmed cell death, or apoptosis. Benzoylthiourea derivatives have been demonstrated to trigger apoptosis in various cancer cell lines. This process is often mediated through the intrinsic (mitochondrial) pathway.

-

Modulation of Bcl-2 Family Proteins: The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Treatment with apoptosis-inducing agents can lead to an increased ratio of pro-apoptotic to anti-apoptotic proteins, resulting in the permeabilization of the mitochondrial outer membrane[8][9][10].

-

Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome and the activation of a cascade of cysteine-aspartic proteases known as caspases. This typically involves the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis[8][9]. Studies on related compounds suggest that benzoylthioureas can induce the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis[11].

Quantitative Anticancer Activity Data

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-benzoyl-3-allylthiourea | MCF-7/HER-2 | 640 | [5] |

| N-benzoyl-3-allylthiourea | MCF-7 | 1470 | [5] |

| N-benzoyl-N'-phenylthiourea (2,4-dichloro derivative) | MCF-7 | 310 | [12] |

| 1-benzoyl-3-methylthiourea (4-nitro derivative) | HeLa | 160 (µg/mL) | [13] |

| Chiral dipeptide thioureas | BGC-823 | 20.9 - 103.6 | [14] |

| Chiral dipeptide thioureas | A549 | 19.2 - 112.5 | [14] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Potent | [6] |

| Benzoylthiourea-cobalt complexes | MCF-7 | Variable | [15] |

| 1,3-Disubstituted thioureas | SW480, SW620, PC3, K-562 | ≤ 10 | [16] |

Note: The diverse structures and experimental conditions should be considered when comparing these values.

Antimicrobial Mechanism of Action

Thiourea derivatives have also been recognized for their antimicrobial properties, exhibiting activity against both bacteria and fungi.

Inhibition of Bacterial DNA Gyrase

A key target for antibacterial agents is DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately bacterial cell death. Molecular docking studies on various benzoylthiourea derivatives have suggested a strong binding affinity for the ATP-binding site of the GyrB subunit of DNA gyrase[17].

Structure-Activity Relationship in Antimicrobial Activity

Studies on the antimicrobial activity of benzoylthiourea derivatives have provided valuable insights into their structure-activity relationships. For instance, the position of the hydroxyl group on the phenyl ring has been shown to be important. A 2-hydroxy substitution can enhance membrane penetration compared to a 4-hydroxy substitution, potentially due to intramolecular hydrogen bonding. Furthermore, the addition of electron-withdrawing groups, such as chlorine, has been shown to improve antibacterial efficacy.

Quantitative Antimicrobial Activity Data

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. While specific MIC values for this compound are not available, data for a close analog provide a strong indication of its potential activity.

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1-Benzoyl-3-(2-hydroxyphenyl)thiourea | Staphylococcus aureus | 25-50 | |

| 1-Benzoyl-3-(2-hydroxyphenyl)thiourea | Escherichia coli | 25-50 | |

| 1-Benzoyl-3-(4-hydroxyphenyl)thiourea | S. aureus / E. coli | 50-100 | |

| 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea | S. aureus / E. coli | 12.5-25 | |

| N-benzoylthiourea derivatives | Various bacteria | 32 - 1024 | [18] |

| 1-allyl-3-benzoylthiourea derivatives | MRSA | 1000 | [19] |

Experimental Protocols

The following protocols are provided as examples of standard methods used to evaluate the biological activity of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

General Experimental Workflow

The evaluation of a novel compound like this compound typically follows a structured workflow.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. Based on extensive evidence from its structural analogs, its mechanism of action is likely multifaceted, involving the inhibition of key oncogenic pathways and the disruption of essential microbial processes. The hypothesized inhibition of EGFR/HER-2 and the induction of apoptosis provide a strong rationale for its further investigation as an anticancer agent. Similarly, its potential to inhibit DNA gyrase warrants exploration for the development of new antimicrobial drugs.

Future research should focus on validating these hypothesized mechanisms through direct experimental studies on this compound. This would include determining its IC₅₀ values against a panel of cancer cell lines and its inhibitory activity against purified EGFR, HER-2, and DNA gyrase. Furthermore, detailed studies on its effects on the apoptosis pathway, including the specific caspases and Bcl-2 family members involved, would provide a more complete understanding of its mode of action. Such studies will be crucial for the potential translation of this promising compound into a clinical setting.

References

-

Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. Atlantis Press. Available at: [Link]

-

Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. NIH. Available at: [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. Ubaya Repository. Available at: [Link]

-

Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. (PDF) ResearchGate. Available at: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

-

Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC - NIH. Available at: [Link]

-